3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

Description

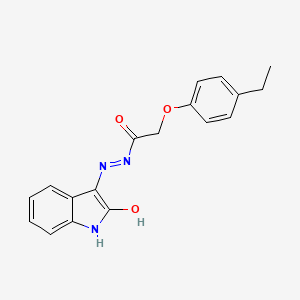

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline is a hydrazide-functionalized 2-oxoindoline derivative characterized by a 4-ethylphenoxyacetyl group linked to the indoline core via a hydrazine bridge. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, known for its neuropsychotropic and anticancer properties . The substitution pattern on the phenyl ring (4-ethyl group) and the acetylhydrazide moiety likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNXELDFUXEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-ethylphenoxyacetylhydrazide. Finally, the cyclization of this intermediate with isatin under acidic conditions results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthetic route. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

The provided search results contain information about the chemical compound "3-(2-(4-ethylphenoxy)acetylhydrazidyl)-2-oxoindoline" and related compounds. However, detailed articles, comprehensive data tables, and well-documented case studies specifically focusing on the applications of "this compound" are not available in the search results.

Here's a summary of the information that can be gathered from the search results:

1. Chemical Identity and Properties:

- This compound:

- Other names/related compounds:

2. Availability and Pricing:

- This compound is available for purchase in quantities of 25mg, 50mg, 100mg, and 250mg .

- The price ranges from 180.00 € to 806.00 € .

3. Additional Information on (4-Ethylphenoxy)acetic acid:

- CAS Number: 24431-27-4

- Molecular Formula:

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation .

4. Potential Research Areas:

Mechanism of Action

The mechanism of action of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- In contrast, bromine or chlorine substituents (e.g., 4-bromo or 2-chloro derivatives) increase molecular weight and polarity, which may alter binding affinities .

- Synthetic Routes: Most analogues are synthesized via hydrazide condensation or multicomponent reactions, often using ethanol as a solvent and acid catalysis (e.g., HCl) .

Neuropsychotropic Activity

- Target Compound : While direct data are unavailable, 2-oxoindoline derivatives with acetylhydrazide moieties (e.g., compounds 2, 15, and 18 in ) reduce anxiety and fear in rodent models, as evidenced by decreased fecal boluses and grooming in open-field tests .

- Phosphonate Analogues : Diethyl (substituted phenyl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methyl phosphonates exhibit moderate sedative effects, likely due to enhanced solubility from the phosphonate group .

Anticancer Potential

- Phosphonate Derivatives : Exhibit antitumor activity via kinase inhibition, with IC₅₀ values in the micromolar range .

- Hydrazide-Thiosemicarbazone Hybrids: N-Diethylaminomethyl-2-oxoindole derivatives (e.g., 4a,b, 5a–h in ) show cytotoxicity against leukemia cell lines, attributed to thiosemicarbazide moieties .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4-ethylphenoxy group (logP ~2.5–3.0) likely confers higher membrane permeability compared to polar phosphonate derivatives (logP ~1.5) .

- Metabolic Stability : Chlorine or bromine substituents may slow hepatic metabolism, extending half-life .

Biological Activity

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline, with the CAS number 290835-24-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is thought to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It might interact with receptors involved in cellular signaling, affecting processes such as inflammation and cell proliferation.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest it has significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.

- Cytotoxicity Against Cancer Cells : There is emerging evidence that it can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced COX-2 expression | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

A study examined the antioxidant capacity of various extracts containing phenolic compounds. The results indicated that compounds similar to this compound demonstrated strong DPPH scavenging activity, suggesting that it could be effective in reducing oxidative stress .

Case Study 2: Anti-inflammatory Effects

In an experimental model involving lipopolysaccharide (LPS)-induced inflammation, the compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNFα and IL-6. This indicates its potential utility in treating inflammatory disorders .

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induces apoptosis through a caspase-dependent pathway. This finding positions the compound as a candidate for further development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.